N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 3429209) is a piperazine-linked acetamide derivative with a molecular formula of C₁₉H₂₂N₄O₄ . Its structure features a 4-nitrophenyl-substituted piperazine core connected via an acetamide bridge to a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-27-18-8-2-15(3-9-18)20-19(24)14-21-10-12-22(13-11-21)16-4-6-17(7-5-16)23(25)26/h2-9H,10-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTBIOMJLLXPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrophenylpiperazine with 4-methoxyphenylacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. For instance, micro-packed bed reactors with stabilized palladium nanoparticle-organic-silica catalysts have been employed to achieve selective hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Potential
Research indicates that compounds containing piperazine rings are frequently investigated for their potential as antidepressants and anxiolytics. N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide may exhibit similar properties due to its structural characteristics, making it a candidate for further studies in treating anxiety and depression .
2. Anti-inflammatory and Antimicrobial Properties
Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. The nitro group in the structure could play a role in these biological activities, potentially allowing for applications in treating infections or inflammatory diseases . Future research could focus on elucidating the specific mechanisms of action.
3. Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor, which is a valuable property in drug development. Inhibitors targeting specific enzymes can be crucial in treating various diseases, including cancer and metabolic disorders . Investigating its interactions with target enzymes could provide insights into its therapeutic potential.
Organic Synthesis Applications
This compound can serve as an intermediate in organic synthesis due to its functional groups. It can be utilized to synthesize more complex molecules through various chemical reactions, including:
- Coupling Reactions: The amide group can participate in coupling reactions to form larger molecular frameworks.
- Functional Group Transformations: The methoxy and nitro groups can be modified to create derivatives with altered properties .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Acetamide Backbones
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16)
- Structure : Replaces the 4-nitrophenyl group with a phenyl ring on the piperazine and substitutes the 4-methoxyphenyl with a thiazolyl group.
- Properties : Melting point = 281–282°C; molecular weight = 408.52 .
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 18)
- Structure : Features dual 4-methoxyphenyl groups (on both the piperazine and thiazole moieties).
- Properties : Melting point = 302–303°C; molecular weight = 438.54 .
- Key Difference : Higher melting point suggests enhanced crystallinity compared to the target compound, likely due to symmetrical substitution.
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (Compound 3f)
Analogues with Nitrophenyl Modifications
N-(2-Methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 4991500)
- Structure : Substitutes the 4-methoxyphenyl with a 2-methoxy-5-methylphenyl group.
- Properties : Molecular formula = C₂₀H₂₄N₄O₄; SMILES includes a methyl group at the 5-position .
CDD-823953 (N-(2-Benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide)
- Structure : Includes a benzoyl group on the nitrophenyl ring and a benzyl-piperazine.
- Properties : Part of a library targeting Mycobacterium tuberculosis .
- Key Difference : The benzyl and benzoyl groups introduce significant hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Analogues with Heterocyclic Replacements
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)
- Structure: Uses a triazole-linked quinoxaline group instead of piperazine.
- Synthesis : Prepared via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
- Key Difference : The triazole ring enhances metabolic stability compared to piperazine, a common strategy in drug design.
2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Replaces piperazine with a thiadiazole ring and incorporates a benzothiazole group.
- Activity : Demonstrated 100% effectiveness in anticonvulsant assays .
- Key Difference : The thiadiazole-benzothiazole scaffold is associated with CNS activity, suggesting divergent therapeutic applications compared to piperazine-based compounds.
Pharmacological and Physicochemical Insights
Physicochemical Properties
Electronic Effects
- Nitro vs. Methoxy Groups : The nitro group’s electron-withdrawing nature may enhance reactivity in electrophilic environments, while methoxy groups improve solubility via hydrogen bonding .
Biological Activity
N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, which includes both a methoxyphenyl and a nitrophenyl group, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 370.40 g/mol. Its structure features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.40 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine moiety allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in treating psychiatric disorders.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on piperazine derivatives have shown promising results in inhibiting cancer cell proliferation. The nitrophenyl group may enhance cytotoxicity by participating in electron transfer processes that lead to reactive oxygen species (ROS) generation, promoting apoptosis in cancer cells.
Case Study:
A study evaluating the cytotoxic effects of related piperazine compounds demonstrated that modifications to the phenyl groups significantly influenced their IC50 values against various cancer cell lines, suggesting that this compound could exhibit similar or enhanced efficacy .
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. The presence of both methoxy and nitro groups is believed to contribute to enhanced activity against bacterial strains by interfering with bacterial cell wall synthesis or function.
Research Findings:
In vitro studies have shown that compounds containing piperazine rings can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but is expected to follow similar trends based on structural analogs .
Neuropharmacological Effects
Given its structural components, this compound may also possess neuropharmacological activities. Piperazine derivatives are often explored for their potential as anxiolytics or antidepressants due to their interaction with serotonin receptors.
Experimental Evidence:
Research has indicated that modifications in the piperazine structure can lead to varying degrees of receptor affinity, impacting their therapeutic profiles. Further studies on this compound could elucidate its role in modulating neurochemical pathways .
Q & A
Q. What synthetic routes are commonly used to prepare N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide?
The compound can be synthesized via a multi-step approach:
Piperazine Functionalization : React 4-nitrophenylpiperazine with an acetamide precursor (e.g., chloroacetyl chloride) to form the piperazine-acetamide intermediate.
Coupling with Methoxyphenylamine : Condense the intermediate with 4-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the final product.
Purification : Recrystallize from ethanol or methanol to achieve >95% purity, confirmed by HPLC or NMR .
Q. Key Analytical Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 50–60% | |
| Melting Point | 98–100°C (for analogous compounds) | |
| Characterization | ¹H/¹³C NMR, IR, Mass Spectrometry |
Q. How is the structural integrity of the compound validated experimentally?
- X-ray Crystallography : Resolve single-crystal structures to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between the nitro group and piperazine) .
- Spectroscopic Methods :
- ¹H NMR : Look for characteristic peaks:
- δ 3.8 ppm (methoxy -OCH₃), δ 7.2–8.2 ppm (aromatic protons) .
- δ 2.6–3.4 ppm (piperazine protons) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its potential as a kinase inhibitor?
-
In Vitro Kinase Assays :
- Enzyme Source : Use recombinant Aurora kinases (A/B/C) or related targets.
- IC₅₀ Determination : Incubate the compound with ATP and kinase substrate; measure inhibition via fluorescence or radiometric assays. For example, analogous acetamide derivatives show IC₅₀ values of 0.04–0.23 µM for Aurora kinases .
- Selectivity Screening : Test against a panel of kinases (e.g., TrkA, CDK2) to assess off-target effects .
-
Structural Optimization :
- Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. kinase inhibition)?
- Mechanistic Profiling :
- Structural-Activity Relationship (SAR) :
Q. How are regioselectivity challenges addressed during synthesis?
Q. What methodologies assess the compound’s pharmacokinetic properties?
- In Silico Prediction : Use software like SwissADME to estimate logP (~3.2), solubility (~0.1 mg/mL), and blood-brain barrier permeability .
- In Vitro ADME :
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others focus on kinase inhibition?
- Target Overlap : The compound’s piperazine-acetamide scaffold may interact with both bacterial efflux pumps (e.g., NorA) and eukaryotic kinase ATP-binding pockets .
- Experimental Variables : Differences in bacterial strains (gram-positive vs. gram-negative) or kinase isoforms (Aurora-A vs. Aurora-B) can lead to divergent results. Always cross-validate using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
